N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide, also known as Isobutylamido thiazolyl resorcinol, is a chemical compound notable for its structural features and biological significance. This compound belongs to the class of thiazole derivatives and incorporates a resorcinol moiety, which is crucial for its activity as a potent inhibitor of the enzyme tyrosinase, responsible for melanin production in humans. The molecular formula of this compound is , with a molecular weight of approximately 278.33 g/mol.
N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide is synthesized through multi-step chemical processes and is classified under organic compounds with applications in dermatological formulations, particularly in skin lightening products due to its inhibitory effects on melanin synthesis. It falls within the broader category of phenolic compounds, specifically resorcinol derivatives.
The synthesis of N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide typically involves several key steps:
These synthetic methods can be optimized for industrial production while maintaining efficiency and yield.
The molecular structure of N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide features:
The structure can be represented as follows:
This configuration is essential for its interaction with biological targets, particularly human tyrosinase.
N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide undergoes various chemical reactions:
These reactions highlight the compound's versatility and potential for further chemical modifications.
The mechanism of action for N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide primarily involves reversible binding to the active site of human tyrosinase. This binding inhibits melanin synthesis in melanocyte cultures by preventing the enzyme from catalyzing the hydroxylation of monophenols to o-diphenols and subsequent oxidation to o-quinones. Studies indicate that this inhibition is reversible, allowing for controlled modulation of enzyme activity without permanent alteration to the enzyme structure .
The compound exhibits significant biological activity as a potent inhibitor of human tyrosinase, making it a candidate for cosmetic applications aimed at skin lightening .
N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide has several applications:
N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide (hereafter referred to as Thiazolyl Resorcinol Derivative, TRD) exerts potent tyrosinase inhibition by targeting the enzyme’s binuclear copper center. Tyrosinase (EC 1.14.18.1) catalyzes two critical reactions in melanogenesis: hydroxylation of monophenols to o-diphenols and oxidation of o-diphenols to o-quinones [10]. TRD binds competitively to the active site, as confirmed by kinetic studies showing increased Michaelis constant (Km) values for L-tyrosine and L-DOPA substrates without altering maximal velocity (Vmax) in initial reaction phases [2]. Its half-maximal inhibitory concentration (EC50) of 3.2 µM against human tyrosinase significantly outperforms kojic acid (EC50 ≈ 50 µM) [2] [10].
The resorcinol moiety’s ortho-dihydroxy configuration enables bidentate chelation of the copper ions (CuA and CuB), displacing molecular oxygen and phenolic substrates [3]. This interaction disrupts the enzyme’s catalytic cycle, particularly the oxy-state required for monophenol hydroxylation [10]. Mutagenesis studies reveal that residues Asn205 and His367 in human tyrosinase stabilize TRD via hydrogen bonding with the thiazole nitrogen and isobutyramide carbonyl, respectively [2].
Table 1: Inhibitory Potency (EC50) Against Human Tyrosinase
Compound | EC50 (µM) | Inhibition Type |
---|---|---|
TRD (Thiazolyl Resorcinol Derivative) | 3.2 ± 0.6 | Competitive |
4-n-Butylresorcinol | 19 ± 1 | Mixed |
Kojic acid | 52 ± 2 | Mixed |
Hydroquinone | >100 | Competitive |
Data derived from biochemical assays using recombinant human tyrosinase [2] [10].
TRD operates as a reversible inhibitor, forming non-covalent interactions (hydrogen bonds, hydrophobic forces) with tyrosinase’s active site. This reversibility permits enzyme activity restoration upon inhibitor dissociation, contrasting sharply with irreversible inactivators like 4,4'-diisothiocyanostilbene-2,2'-disulfonate (DIDS), which covalently modify nucleophilic residues (e.g., lysines) [7]. Reversible inhibition kinetics follow rapid equilibrium models, evidenced by linear Lineweaver-Burk plots intersecting on the y-axis .
Irreversible inhibitors typically exhibit time-dependent activity loss and are unaffected by substrate concentration increases. For example, DIDS reduces lactate transport in erythrocytes by >80% after 60-minute incubation due to covalent adduct formation [7]. In contrast, TRD’s effects are instantaneous and fully reversible upon dialysis, aligning with its therapeutic utility as a hyperpigmentation agent requiring dose-dependent control [3] .
Table 2: Characteristics of Reversible vs. Irreversible Tyrosinase Inhibitors
Property | Reversible (e.g., TRD) | Irreversible (e.g., DIDS) |
---|---|---|
Binding Type | Non-covalent | Covalent |
Dissociation | Spontaneous | Enzyme degradation required |
Time Dependency | Instantaneous | Progressive |
Substrate Protection | Competitive blockage | Ineffective |
Therapeutic Flexibility | Dose-dependent | Permanent inactivation |
Adapted from enzyme kinetic analyses [7].
The resorcinol group (1,3-dihydroxybenzene) is indispensable for TRD’s activity, acting as a substrate mimic. Its ortho-dihydroxy configuration enables:
The thiazole ring enhances potency through:
Table 3: Impact of Structural Modifications on Inhibitory Activity
Analog | Resorcinol Modification | Thiazole Substituent | EC50 (µM) |
---|---|---|---|
W547 | None | Isobutyramide | 3.2 ± 0.6 |
W495 | None | Unsubstituted amine | 51 ± 2 |
W452 | Methylation at C4' | Isobutyramide | 19 ± 1 |
W568 | Deletion of OH groups | Isobutyramide | >3000 |
Structure-activity relationship (SAR) data derived from thiazolyl resorcinol analogs [2].
Docking studies using homology models of human tyrosinase (hTyr) and mushroom tyrosinase (Agaricus bisporus) reveal isoform-specific interactions. TRD binds hTyr with higher affinity (ΔG = −9.2 kcal/mol) than mushroom tyrosinase (ΔG = −7.8 kcal/mol), rationalizing its superior efficacy in cellular models [2] [6]. Key distinctions include:
Molecular dynamics simulations confirm TRD’s stability in hTyr (RMSD = 0.6 Å over 100 ns), while analogous compounds lacking the isobutyramide group (e.g., W495) exhibit higher conformational flexibility (RMSD >1.5 Å), reducing inhibitory persistence [6]. Virtual screening of FDA-approved drugs using 3D-QSAR models identified TRD’s core as optimal for hTyr inhibition due to its balanced hydrophobicity (XLogP3 = 2.5) and hydrogen-bonding capacity (3 donors, 5 acceptors) [3] [6].
Table 4: Docking Parameters for TRD in Tyrosinase Isoforms
Parameter | Human Tyrosinase | Mushroom Tyrosinase |
---|---|---|
Binding Energy (ΔG) | −9.2 kcal/mol | −7.8 kcal/mol |
H-Bond Distances | 1.9–2.1 Å | 2.3–2.7 Å |
Key Residues | His367, Asn205 | His61, Ser331 |
RMSD (100 ns MD) | 0.6 Å | 1.2 Å |
Data from molecular docking and dynamics simulations [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0